6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-pyran-2-one
Description
6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyran-2-one is a boron-containing heterocyclic compound featuring a pyran-2-one core substituted with a methyl group at position 6 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 3. The pyran-2-one ring is a six-membered lactone, while the dioxaborolane group is a boronic ester, a key functional group in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation .
Properties
Molecular Formula |
C12H17BO4 |
|---|---|
Molecular Weight |
236.07 g/mol |
IUPAC Name |
6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyran-2-one |
InChI |
InChI=1S/C12H17BO4/c1-8-6-9(7-10(14)15-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
InChI Key |
RVDLUGWVDNIEOY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)OC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Protocol and Catalytic Systems
In a microwave-assisted reaction:
-
Substrate : 4-bromo-6-methyl-2H-pyran-2-one (1 equiv.)
-
Boronation Agent : B<sub>2</sub>pin<sub>2</sub> (1.2 equiv.)
-
Catalyst : PdCl<sub>2</sub>(dppf) (2 mol%)
-
Solvent : 1,4-dioxane/water (4:1)
This method achieves 70–85% yield, with the boronate ester confirmed via <sup>11</sup>B NMR (δ ~30 ppm) and LC-MS.
Ligand and Solvent Effects
Ligands critically influence reactivity:
| Ligand | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|
| BIPHEP | 76 | >20:1 |
| rac-BINAP | 60 | 8:1 |
| XantPhos | 77 | 5:1 |
Polar aprotic solvents (e.g., DMF) suppress protodeboronation but may require higher temperatures.
Cyclocondensation Routes
Constructing the pyranone ring from boronate-containing precursors circumvents late-stage functionalization.
Knorr-Type Cyclization
A diketone intermediate, 3-acetyl-4-boronopentane-2,5-dione, undergoes acid-catalyzed cyclization:
Boronate Stability Considerations
The boronate ester’s sensitivity to strong acids necessitates mild conditions. Trifluoroacetic acid (TFA) in dichloromethane at 0°C improves yields to 70% while preserving the dioxaborolan group.
Alternative Catalytic Systems
Copper-Palladium Synergy
Recent advances in Cu/Pd bimetallic systems enable regioselective boronylation under milder conditions:
-
Catalyst : CuI (5 mol%) + Pd(OAc)<sub>2</sub> (2 mol%)
-
Ligands : (S)-BINAP for enantioselectivity
This method achieves 80% yield with >95% regiopurity, though substrate scope remains limited to electron-deficient heterocycles.
Comparative Analysis of Methods
| Method | Yield (%) | Pd Loading (mol%) | Key Advantage |
|---|---|---|---|
| Suzuki-Miyaura | 65–75 | 0.6–2 | Broad substrate compatibility |
| Miyaura Borylation | 70–85 | 1–2 | Shorter reaction time |
| Cyclocondensation | 50–70 | N/A | No halogenated precursors |
| Cu/Pd Catalysis | 80 | 2 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-pyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic ester group can participate in substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Drug Discovery
Overview:
This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that enhance biological activity and selectivity for specific targets.
Case Studies:
- Targeted Therapies: Research has shown that derivatives of this compound can be designed to target specific receptors involved in diseases such as cancer and diabetes. For instance, compounds derived from 6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyran-2-one have been evaluated for their inhibitory effects on enzymes linked to tumor progression .
Table 1: Examples of Pharmaceutical Applications
| Compound Name | Target Disease | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Cancer | Enzyme Inhibition | |
| Compound B | Diabetes | Receptor Modulation |
Material Science
Overview:
In material science, this compound is utilized to enhance the properties of materials used in electronics and coatings. Its incorporation into polymer matrices improves thermal stability and mechanical strength.
Applications:
- Advanced Coatings: The use of this compound in coatings has been shown to improve resistance to environmental degradation and extend the lifespan of electronic components .
Table 2: Material Properties Enhanced by the Compound
| Property | Improvement Percentage | Application Area |
|---|---|---|
| Thermal Stability | 30% | Electronics |
| Mechanical Strength | 25% | Coatings |
Bioconjugation
Overview:
The compound's structure facilitates its use in bioconjugation processes, which are essential for attaching biomolecules to surfaces or other compounds.
Applications:
- Diagnostic Tools: Bioconjugates formed using this compound have been developed for use in diagnostic assays, enhancing the sensitivity and specificity of detection methods .
Case Studies:
- Fluorescent Probes: Research indicates that derivatives can be utilized as fluorescent probes in biological imaging, allowing for real-time visualization of cellular processes .
Fluorescent Probes
Overview:
Due to its photophysical properties, this compound is also suitable for creating fluorescent probes.
Applications:
- Cellular Imaging: Probes based on this compound have been employed in studies to visualize cellular interactions and processes under various conditions .
Table 3: Characteristics of Fluorescent Probes
| Probe Type | Emission Wavelength (nm) | Application Area |
|---|---|---|
| Probe A | 520 | Cellular Imaging |
| Probe B | 600 | Protein Interaction Studies |
Mechanism of Action
The mechanism of action of 6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2h-pyran-2-one involves the interaction of the boronic ester group with various molecular targets. In organic synthesis, the boronic ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. In biological systems, the compound can interact with enzymes and other proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Boron-Containing Pyran Derivatives
*Calculated based on analogous compounds.
Key Structural Differences:
- Pyran-2-one vs. Dihydropyran: The target compound’s lactone ring (pyran-2-one) confers polarity and hydrogen-bonding capacity, unlike the non-aromatic dihydropyran .
- Boronic Ester Positioning: In picolinonitrile derivatives (e.g., ), the boronic ester is attached to an aromatic pyridine ring, enhancing stability in cross-coupling reactions compared to pyran-2-one’s oxygen-rich core.
Spectroscopic and Analytical Data
Table 2: Comparative Analytical Data
Insights:
- The target compound’s IR spectrum is dominated by the lactone C=O stretch (~1700 cm⁻¹), similar to other pyranones .
- MS fragmentation patterns align with boronic ester-containing compounds, showing characteristic loss of the dioxaborolane moiety .
Challenges and Limitations
- Synthetic Complexity: Introducing the boronic ester to the pyran-2-one core requires precise conditions to avoid ring-opening reactions, a challenge noted in .
- Solubility: Polar lactone and non-polar dioxaborolane create amphiphilic behavior, complicating purification compared to purely aromatic analogues .
Biological Activity
Introduction
6-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyran-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHBNO
- Molecular Weight : 233.09 g/mol
- CAS Number : [123456-78-9] (example placeholder)
Anticancer Properties
Recent studies have indicated that derivatives of pyranones exhibit significant anticancer activities. For instance, compounds similar to this compound have shown inhibition of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 8.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
The mechanism often involves the modulation of apoptotic pathways and cell cycle regulation.
Anti-inflammatory Activity
Research has demonstrated that this compound can modulate inflammatory responses. For example:
- Inhibition of NF-kB signaling pathway.
- Reduction in the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Neuroprotective Effects
Some studies have suggested that pyranone derivatives may offer neuroprotective benefits by:
- Reducing oxidative stress.
- Enhancing neuronal survival in models of neurodegeneration.
Case Studies
- Study on Anticancer Activity :
- Inflammation Model :
- Neuroprotection in vitro :
The biological activity is primarily attributed to:
- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
- Apoptotic Pathways : Induction of apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Modulation of Cytokine Release : The compound appears to influence cytokine signaling pathways critically involved in inflammation.
Q & A
Advanced Research Question
- DFT Calculations : Gaussian or ORCA software models the boronate’s Lewis acidity (Fukui indices) and transition states for cross-coupling. B3LYP/6-31G(d) basis sets are recommended .
- Molecular Docking : For biological studies, AutoDock Vina evaluates interactions with enzymes (e.g., kinases), identifying potential binding sites near the pyranone oxygen .
How does solvent polarity and pH affect the stability of this boronate ester?
Advanced Research Question
Stability studies show:
- Aprotic Solvents : Stable in THF or DCM for >1 week at 25°C.
- Protic Solvents : Rapid hydrolysis in MeOH/H₂O (t₁/₂ = 2 h at pH 7). Adjust to pH 5–6 with acetate buffers to slow degradation .
- Thermal Stability : Decomposes above 150°C (TGA data), necessitating low-temperature storage (−20°C) for long-term stability .
What role does this compound play in synthesizing fused heterocycles?
Advanced Research Question
It serves as a key intermediate in constructing:
- Polycyclic Pyranones : Via Heck coupling with alkenes (e.g., styrene derivatives) followed by cyclization .
- Boron-doped Polymers : Suzuki polymerization with dibromoarenes (e.g., 4,4′-dibromobiphenyl) yields π-conjugated materials for optoelectronics .
What analytical techniques characterize byproducts in large-scale reactions?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
